tert-butyl (R)-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Overview
Description
tert-butyl ®-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine carboxylates. These compounds are often used in medicinal chemistry for their potential pharmacological properties. The structure consists of a piperidine ring substituted with a tert-butyl group, an ethoxy group, and a carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a base like potassium carbonate.
Ethoxy Group Addition: The ethoxy group can be added through an esterification reaction using ethanol and an acid catalyst.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide).
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
tert-butyl ®-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl ®-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate would depend on its specific interactions with biological targets. Generally, it may act by binding to specific receptors or enzymes, altering their activity. The molecular targets could include neurotransmitter receptors, ion channels, or metabolic enzymes, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl ®-2-(2-hydroxy-2-oxoethyl)piperidine-1-carboxylate
- tert-butyl ®-2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-butyl ®-2-(2-oxoethyl)piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl ®-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate lies in its specific functional groups, which confer distinct chemical and biological properties. The ethoxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
tert-butyl (2R)-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-5-18-12(16)10-11-8-6-7-9-15(11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATMVVBWPDEWBF-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCCN1C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H]1CCCCN1C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801173420 | |
Record name | Ethyl (2R)-1-[(1,1-dimethylethoxy)carbonyl]-2-piperidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801173420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000291-89-3 | |
Record name | Ethyl (2R)-1-[(1,1-dimethylethoxy)carbonyl]-2-piperidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000291-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (2R)-1-[(1,1-dimethylethoxy)carbonyl]-2-piperidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801173420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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